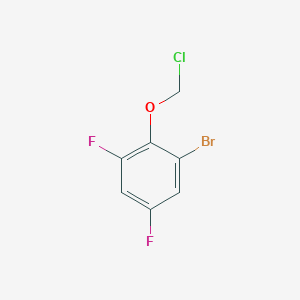
1-Bromo-2-(chloromethoxy)-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(chloromethoxy)-3,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(chloromethoxy)-3,5-difluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-(chloromethoxy)-3,5-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(chloromethoxy)-3,5-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The compound can participate in reactions where the aromatic ring is further functionalized by electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or aluminum chloride can be used to introduce additional functional groups onto the aromatic ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
1-Bromo-2-(chloromethoxy)-3,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers with specific electronic properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new drugs or diagnostic agents.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethoxy)-3,5-difluorobenzene depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its reactivity and binding affinity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3,5-difluorobenzene
- 2-(Chloromethoxy)-3,5-difluorobenzene
Uniqueness
1-Bromo-2-(chloromethoxy)-3,5-difluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse organic molecules and materials.
Properties
Molecular Formula |
C7H4BrClF2O |
|---|---|
Molecular Weight |
257.46 g/mol |
IUPAC Name |
1-bromo-2-(chloromethoxy)-3,5-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-1-4(10)2-6(11)7(5)12-3-9/h1-2H,3H2 |
InChI Key |
QEZNPMUPLXUGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCCl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


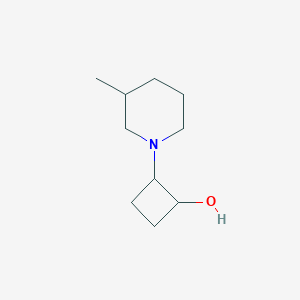
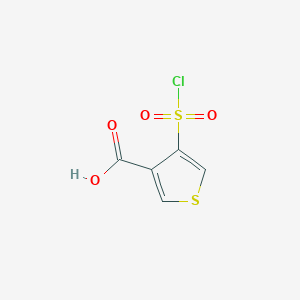
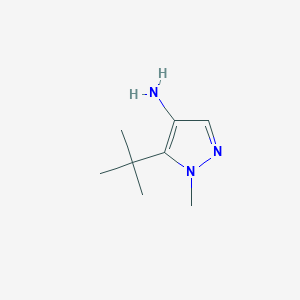
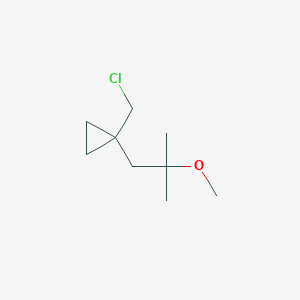
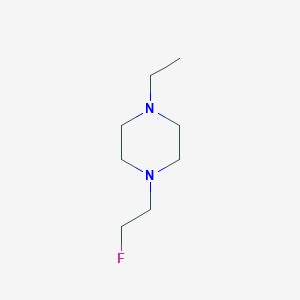
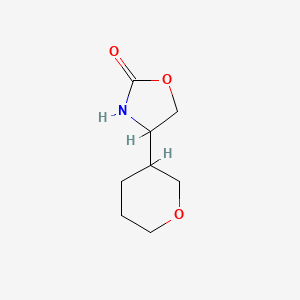
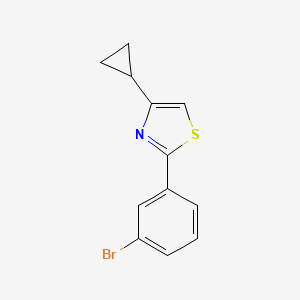
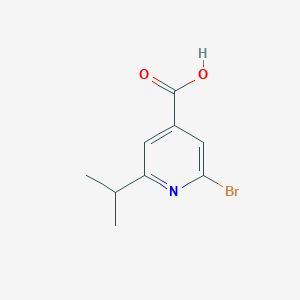
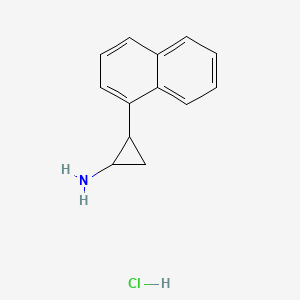
![1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol](/img/structure/B15254394.png)

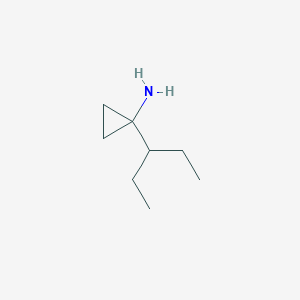
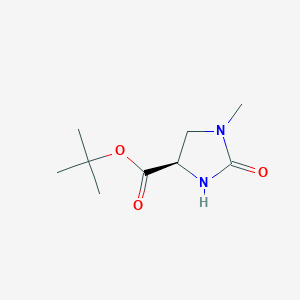
![3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B15254419.png)
